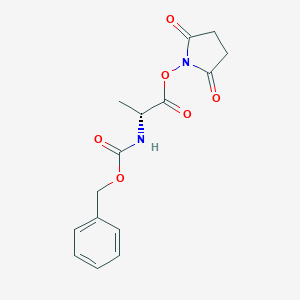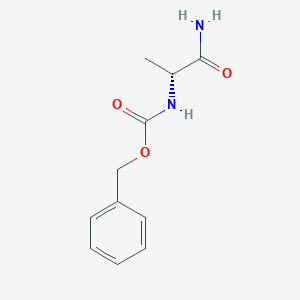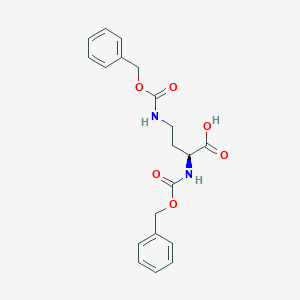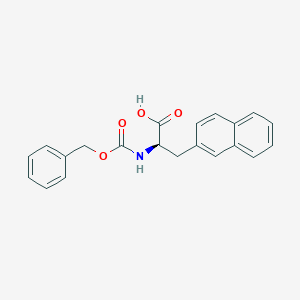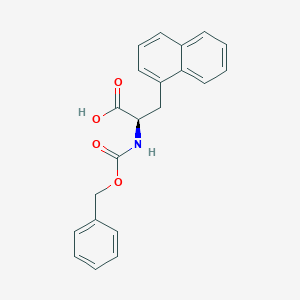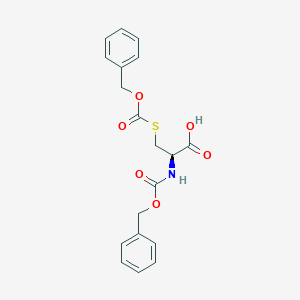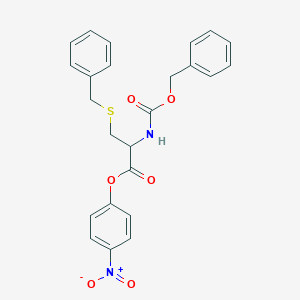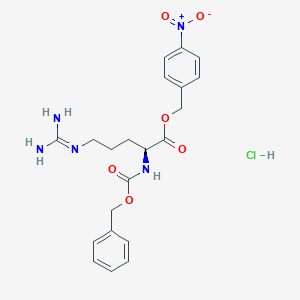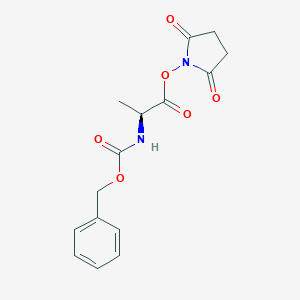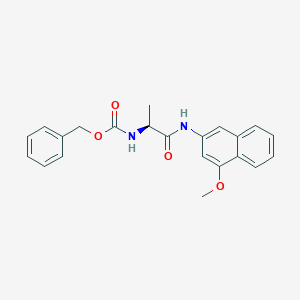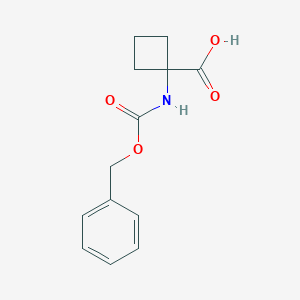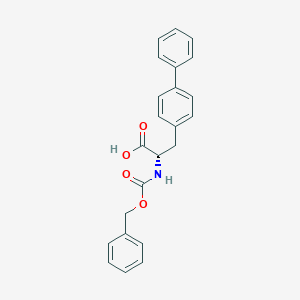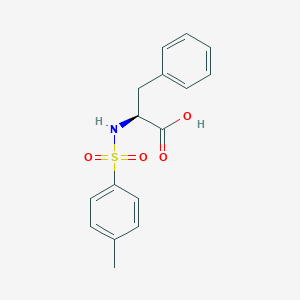
N-(p-Toluenesulfonyl)-L-phenylalanine
Vue d'ensemble
Description
N-(p-Toluenesulfonyl)-L-phenylalanine: is a synthetic compound belonging to the class of sulfonamides. It is derived from L-phenylalanine, an essential amino acid, and p-toluenesulfonyl chloride. This compound is often used in organic synthesis and peptide chemistry due to its ability to act as a protecting group for amino acids.
Mécanisme D'action
Target of Action
P-toluenesulfonyl derivatives have been used in various biochemical applications, including as a protective group for amines .
Mode of Action
Tos-Phe-OH, like other tosyl compounds, can act as a protective group for amines . The tosyl group (Ts) is a good leaving group, which makes tosylated compounds useful in nucleophilic substitution reactions . The tosyl group can be removed under certain conditions, such as reductive cleavage with samarium diiodide .
Biochemical Pathways
Tosylated compounds are often used in organic synthesis, where they can participate in various reactions, including nucleophilic substitutions .
Pharmacokinetics
The pharmacokinetic properties of tosylated compounds can vary widely depending on the specific compound and its chemical structure .
Result of Action
Tosylated compounds can have various effects depending on their specific chemical structure and the context in which they are used .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tos-Phe-OH. For example, the pH of the environment can affect the stability of tosylated compounds . Additionally, factors such as temperature and solvent can influence the reactions in which these compounds participate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Toluenesulfonyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the pH is maintained around 9 to ensure the complete conversion of L-phenylalanine to its tosylated derivative . The reaction mixture is then acidified to precipitate the product, which is collected by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(p-Toluenesulfonyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenylalanine moiety.
Reduction: Reduced derivatives with the tosyl group intact.
Substitution: Substituted sulfonamides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
N-(p-Toluenesulfonyl)-L-phenylalanine has extensive applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein-protein interactions.
Medicine: Utilized in the synthesis of peptide-based drugs and enzyme inhibitors.
Comparaison Avec Des Composés Similaires
- N-(p-Toluenesulfonyl)-L-tyrosine
- N-(p-Toluenesulfonyl)-L-isoleucine
- N-(p-Toluenesulfonyl)-L-leucine
Comparison: N-(p-Toluenesulfonyl)-L-phenylalanine is unique due to its specific structure, which includes the phenylalanine moiety. This structure imparts distinct properties, such as its ability to participate in aromatic interactions and its specific reactivity in peptide synthesis. Compared to other tosylated amino acids, this compound offers unique advantages in terms of stability and reactivity, making it a valuable tool in organic synthesis and peptide chemistry .
Propriétés
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCVIZBNRUWLY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13505-32-3 | |
| Record name | L-Phenylalanine, N-((4-methylphenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



